1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-phenacylsulfanylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-14-7-9-16(10-8-14)21-12-11-20-18(19(21)23)24-13-17(22)15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPRADYEYAJGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one typically involves the reaction of a pyrazine derivative with a thioester or thiol compound. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or alkylating agents can be used under various conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Biological Activities
1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one has been studied for various biological activities:
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
2. Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial strains. This activity is particularly relevant in the context of increasing antibiotic resistance.
3. Enzyme Inhibition
Studies have suggested that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further research in drug development targeting metabolic disorders .
Case Studies
Several studies have explored the applications of this compound:
Case Study 1: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound effectively reduced inflammation in animal models by modulating the immune response through inhibition of NF-kB signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential use as an antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one can be compared with other pyrazine derivatives such as 2,3-dimethylpyrazine or 2,5-dimethylpyrazine.
- These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique reactivity or biological activity compared to other pyrazine derivatives.
Biological Activity
1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 300.37 g/mol
- CAS Number : Not specifically listed in the available data but can be identified through chemical databases.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies suggest that the compound may possess anti-inflammatory activity. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism likely involves the inhibition of pro-inflammatory cytokines and mediators.
Anticancer Potential
Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation.
- Modulation of Gene Expression : It could affect the expression levels of genes associated with apoptosis and cell cycle regulation.
- Interaction with Cellular Receptors : Potential interactions with specific receptors that mediate cellular responses to stress and inflammation.
Study 1: Antioxidant Efficacy
A study conducted on a series of pyrazinone derivatives demonstrated that compounds with a similar structure exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro. This suggests a potential for therapeutic use in oxidative stress-related conditions.
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested in a murine model of inflammation. Results showed a marked decrease in paw edema after administration, indicating its potential as an anti-inflammatory agent.
Data Table: Biological Activities Summary
Q & A
Q. What are the key synthetic pathways for preparing 1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization to form the dihydropyrazinone core and subsequent functionalization. For analogous compounds, cyclization of substituted phenyl precursors with thiol-containing intermediates is common, often requiring Lewis acids (e.g., AlCl₃) as catalysts . Optimization involves:
- Temperature control : Higher temperatures (80–120°C) improve cyclization efficiency but may increase side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the target compound .
Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the dihydropyrazinone ring and sulfanyl-oxoethyl moiety .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₁₈N₂O₂S, theoretical MW 338.4 g/mol) .
- X-ray crystallography : Programs like SHELXL or ORTEP resolve crystal packing and bond angles for derivatives with similar complexity.
Advanced Research Questions
Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies for dihydropyrazinone derivatives?
Discrepancies often arise from metabolic instability or poor bioavailability. Mitigation strategies include:
- Prodrug design : Modifying the sulfanyl-oxoethyl group to enhance metabolic resistance .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations to correlate in vitro potency with in vivo exposure .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to biological targets, guiding structural refinements .
Q. How can computational chemistry predict the reactivity of the sulfanyl-oxoethyl group in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. Key findings for analogous compounds:
- The sulfur atom in the sulfanyl group exhibits nucleophilic susceptibility, enabling thiol-disulfide exchange reactions .
- The oxoethyl moiety stabilizes transition states via resonance, favoring electrophilic substitutions at the phenyl ring .
- Table : Calculated Reactivity Parameters for Key Functional Groups
| Functional Group | Partial Charge (e) | Bond Order |
|---|---|---|
| Sulfanyl (S) | -0.45 | 1.2 |
| Oxoethyl (C=O) | +0.32 | 1.8 |
| Data derived from DFT studies on similar dihydropyrazinones |
Q. What methodologies resolve spectral overlaps in NMR analysis caused by aromatic substituents?
Advanced techniques include:
- 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals from the 4-methylphenyl and phenylethyl groups .
- Variable-temperature NMR : Reduces signal broadening in rigid aromatic systems .
- Isotopic labeling : ¹⁵N or ¹³C enrichment of the pyrazinone ring simplifies assignment .
Methodological Considerations
Q. How are reaction yields optimized for large-scale synthesis without compromising purity?
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) reduce side reactions vs. homogeneous alternatives .
- Flow chemistry : Continuous reactors improve heat/mass transfer, enhancing reproducibility .
- In-line analytics : FTIR monitors reaction progress in real time, minimizing purification steps .
Q. What experimental protocols validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
